An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol (CAS No. 18113-21-8)
An In-Depth Technical Guide to 2-Chloro-3,5-dimethoxyphenol (CAS No. 18113-21-8)
This guide provides a comprehensive technical overview of 2-Chloro-3,5-dimethoxyphenol, a substituted phenol of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a versatile building block in medicinal chemistry.
Core Compound Identity and Properties
Chemical Name: 2-Chloro-3,5-dimethoxyphenol CAS Number: 18113-21-8[1][2][3] Molecular Formula: C₈H₉ClO₃ Molecular Weight: 188.61 g/mol [3]
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow crystalline solid | Supplier Data |
| Melting Point | 72-76 °C | Supplier Data |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General Knowledge |
Synthesis of 2-Chloro-3,5-dimethoxyphenol: A Step-by-Step Protocol
The primary synthetic route to 2-Chloro-3,5-dimethoxyphenol involves the electrophilic chlorination of the electron-rich aromatic ring of 3,5-dimethoxyphenol. The methoxy groups are activating and ortho-, para-directing. Due to steric hindrance from the existing substituents, chlorination is directed to the C2 position. A common and effective method utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Chloro-3,5-dimethoxyphenol.
Detailed Experimental Protocol
Materials:
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3,5-Dimethoxyphenol (1.0 eq)
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N-Chlorosuccinimide (NCS) (1.1 eq)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (1.0 equivalent).
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Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.
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Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
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Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NCS.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetonitrile).
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Washing: Wash the combined organic layers sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-Chloro-3,5-dimethoxyphenol.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for its use in further applications. Below is a summary of the expected spectroscopic data for 2-Chloro-3,5-dimethoxyphenol.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), two methoxy groups (singlets), and a phenolic hydroxyl group (a broad singlet). |
| ¹³C NMR | Signals for eight distinct carbon atoms, including two methoxy carbons, and six aromatic carbons (four CH and two C-O/C-Cl). |
| IR (Infrared) | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600 cm⁻¹), and C-O stretching (~1200 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, indicative of the presence of a chlorine atom. |
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloro-3,5-dimethoxyphenyl moiety is a valuable pharmacophore in the design of various bioactive molecules. The presence of the chlorine atom and methoxy groups can influence the compound's lipophilicity, electronic properties, and metabolic stability, making it a key building block in the synthesis of potential therapeutic agents.
Role as a Key Intermediate in Kinase Inhibitors
The substituted phenyl ring of 2-Chloro-3,5-dimethoxyphenol can serve as a crucial component in the development of kinase inhibitors. For instance, derivatives containing a (2,4-dichloro-5-methoxyphenyl)amino group have shown inhibitory activity against Src kinase, a protein implicated in cancer progression.[6] The specific substitution pattern on the phenyl ring is often critical for achieving high potency and selectivity.
Precursor for Anticancer Agents
Research has demonstrated that complex heterocyclic compounds synthesized from chloro- and methoxy-substituted phenols exhibit significant anticancer activity. For example, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, displayed potent cytotoxicity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[7] This highlights the potential of 2-Chloro-3,5-dimethoxyphenol as a starting material for the synthesis of novel anticancer drug candidates.
Foundation for Antibacterial Agents
The structural motif of a substituted benzyl ring, similar to that which can be derived from 2-Chloro-3,5-dimethoxyphenol, is present in certain antibacterial agents. For example, analogues of trimethoprim, a well-known antibacterial drug, featuring a 3,5-dimethoxy-4'-substituted-benzyl group have been synthesized and evaluated for their antibacterial properties.[8] This suggests that 2-Chloro-3,5-dimethoxyphenol could be a valuable precursor for the development of new antibacterial compounds.
Logical Flow of Application in Drug Design
Caption: Logical progression from 2-Chloro-3,5-dimethoxyphenol to potential therapeutic agents.
Safety and Handling
As with all laboratory chemicals, 2-Chloro-3,5-dimethoxyphenol should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-3,5-dimethoxyphenol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive starting point for the creation of complex molecules with a range of biological activities. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
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ACS Omega. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. 2022;7(40):35948-35960. Available from: [Link]
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ResearchGate. Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. 2019. Available from: [Link]
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